Product packaging for Ferrous tartrate(Cat. No.:CAS No. 41014-96-4)

Ferrous tartrate

Cat. No.: B3425330
CAS No.: 41014-96-4
M. Wt: 203.92 g/mol
InChI Key: OHZCFWMJMWFNFP-YGEZSCCGSA-L
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Description

Ferrous tartrate (chemical formula C4H4FeO6, molar mass 203.92 g/mol) is the iron(II) salt of tartaric acid, appearing as a reddish powder . This compound belongs to the class of organic transition metal salts and is soluble in water, which facilitates its application in aqueous biochemical and analytical systems . Historically known as "Iron Wine," this compound was used in the 19th and early 20th centuries as a medicinal tonic and a treatment for anemia, often prepared by digesting tartarated iron in sherry wine . In modern research, its applications are diverse. It serves as a key reagent in analytical chemistry, particularly in colorimetric assays for tannins . In material science, this compound is investigated for the synthesis of iron-based nanomaterials, leveraging its bioavailability for potential applications in iron supplementation . Its role in catalysis is significant in wine chemistry studies, where it models the behavior of iron in redox reactions that influence oxidative spoilage and the formation of undesirable sulfur compounds . The compound releases bioavailable ferrous ions (Fe²⁺) in physiological conditions, contributing to hemoglobin synthesis, and may also exhibit antioxidant properties . The mechanism of action in many of its applications involves complexation with organic compounds and participation in electron transfer reactions, which can influence the stability and reactivity of various chemical systems . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment, as it may pose hazards upon inhalation, skin contact, or ingestion .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4FeO6 B3425330 Ferrous tartrate CAS No. 41014-96-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

41014-96-4

Molecular Formula

C4H4FeO6

Molecular Weight

203.92 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioate;iron(2+)

InChI

InChI=1S/C4H6O6.Fe/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m0./s1

InChI Key

OHZCFWMJMWFNFP-YGEZSCCGSA-L

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2]

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Fe+2]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Fe+2]

Origin of Product

United States

Synthesis Methodologies for Ferrous Tartrate and Its Derivatives

Single Crystal Growth Techniques

The growth of single crystals of ferrous tartrate is primarily achieved through gel-based methods, which offer a controlled environment for diffusion-controlled reactions, and hydrothermal synthesis, which utilizes elevated temperatures and pressures.

Gel Growth Methods

Gel growth techniques are particularly effective for compounds with low solubility or those that decompose before melting, providing a medium that suppresses convection and allows for slow, controlled diffusion of reactants.

The silica (B1680970) gel method involves preparing a gel matrix, typically from sodium metasilicate (B1246114), into which one reactant is incorporated. A second reactant solution is then carefully layered on top, allowing for diffusion and reaction within the gel pores to form crystals. Single crystals of iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O) have been successfully grown using this technique researchgate.netccsenet.org. Common reactants include iron(II) sulfate (B86663) or ferric chloride hexahydrate as the iron source and tartaric acid or disodium (B8443419) tartrate as the tartrate source researchgate.netccsenet.orgijcrt.orgresearchgate.netias.ac.injetir.orgijirset.comresearchgate.netresearchgate.net. The resulting crystals are often described as having an orthorhombic crystal system researchgate.netresearchgate.net. For instance, pure iron tartrate crystals grown via this method have been reported with lattice parameters: a = 9.8845 Å, b = 7.4420 Å, and c = 8.8480 Å researchgate.net.

Table 2.1.1.1: Key Aspects of this compound Crystal Growth in Silica Gel

ParameterDescription/ReactantsGel PreparationCrystal SystemReported Lattice Parameters (Å)References
Iron SourceFerric chloride hexahydrate (FeCl₃·6H₂O) or Iron(II) sulfate (FeSO₄)Sodium metasilicate (Na₂SiO₃) solutionOrthorhombica=9.8845, b=7.4420, c=8.8480 (for pure FeC₄H₄O₆) researchgate.netresearchgate.netias.ac.inresearchgate.net
Tartrate SourceTartaric acid (C₄H₆O₆) or Disodium tartratepH adjusted with tartaric acid researchgate.netccsenet.orgresearchgate.netias.ac.injetir.orgijirset.comresearchgate.netresearchgate.net
Growth MethodSingle diffusion gel growth techniqueGel formed in test tubes, upper reactant solution poured over the set gel ccsenet.orgresearchgate.netias.ac.injetir.orgijirset.comresearchgate.netresearchgate.netprimescholars.com
Additives/ConditionsCopper doping (e.g., CuSO₄) has been studied; parameters like gel density, pH, and reactant concentration are optimized.Gel aging for several days is common. researchgate.netresearchgate.netias.ac.injetir.orgresearchgate.netjetir.org

The agar-agar gel technique offers another variation of gel growth, utilizing agar-agar as the gelling agent. This method has been employed to grow iron-tartrate crystals, typically using ferric chloride and disodium tartrate as reactants ijcrt.org. The agar-agar gel is prepared by dissolving agar-agar powder in hot deionized water, forming a 1% w/v solution ijcrt.orgresearchgate.netcrdeepjournal.org. To control the nucleation rate and improve crystal quality, additives such as ammonium (B1175870) chloride (NH₄Cl) have been used ijcrt.org. Crystals grown by this method are often described as pale-yellow and shiny ijcrt.org. Research indicates that iron tartrate grown in agar-agar gel may exhibit a hexagonal crystal system with reported cell parameters of a = 2.4906 Å, b = 2.4906 Å, c = 3.8504 Å, and angles α=90.0°, β=90.0°, γ=120.0° ijcrt.org.

Table 2.1.1.2: Key Aspects of this compound Crystal Growth in Agar-Agar Gel

ParameterDescription/ReactantsGel PreparationCrystal SystemReported Lattice Parameters (Å)References
Iron SourceFerric Chloride (FeCl₃)1% w/v Agar-agar powder in hot doubly deionized waterHexagonala=2.4906, b=2.4906, c=3.8504, α=90°, β=90°, γ=120° ijcrt.org
Tartrate SourceDisodium TartrateGel setting time (e.g., 3 days) and aging are crucial. ijcrt.org
Growth MethodSingle diffusion gel growth techniqueReactant solutions layered onto the set gel. ijcrt.org
AdditivesAmmonium Chloride (NH₄Cl) as an additive to controlOptimum conditions are determined by varying parameters like gel density, pH,Thermal stability up to 200 °C; decomposition above 500 °C into oxides. ijcrt.org
nucleation rate.reactant concentration, and temperature.

The quality, size, and morphology of crystals grown via gel methods are significantly influenced by various parameters. These include:

Gel Density and Setting Time: The concentration of the gelling agent (silica or agar-agar) affects the gel's porosity and viscosity, which in turn controls the diffusion rate of reactants ijcrt.orgjetir.orgjetir.org. The time allowed for the gel to set and age is also critical for establishing a stable diffusion medium ijcrt.orgjetir.orgjetir.org.

pH: The pH of the gel medium plays a vital role in the solubility and reactivity of the precursor ions, directly impacting nucleation and crystal growth ijcrt.orgjetir.orgjetir.org. For instance, adjusting the pH of sodium metasilicate with tartaric acid is a common step in silica gel preparation jetir.orgjetir.org.

Reactant Concentration: The concentration of both the iron source and the tartrate source dictates the supersaturation level within the gel, influencing the rate of nucleation and crystal growth ijcrt.orgjetir.orgjetir.org. Higher concentrations can lead to rapid precipitation or polycrystalline growth, while lower concentrations may result in very slow growth or no crystal formation.

Temperature: While gel growth is typically performed at room temperature, slight temperature variations can affect diffusion rates and reaction kinetics ijcrt.org. For hydrothermal synthesis, temperature is a primary control parameter researchgate.net.

Additives: The addition of specific ions or compounds, such as ammonium chloride in agar-agar gels, can act as nucleation suppressors or growth modifiers, leading to larger, well-defined single crystals ijcrt.org.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions under elevated temperatures and pressures within a sealed vessel (autoclave). This method can yield crystalline materials that are difficult to obtain under ambient conditions. A new hydrothermal synthesis route for ammonium iron(II) iron(III) phosphate (B84403) has been developed by thermally decomposing an iron tartrate chelate mun.ca. In another study, this compound particles were synthesized under hydrothermal conditions (200 °C for 14 hours) using ferric chloride hexahydrate, poly(tartaric acid), and sodium hydroxide, resulting in an off-white powder identified as this compound mdpi.com. Hydrothermal methods have also been investigated for synthesizing metal tartrate complexes, such as Aluminium(III)-Tartrate, where parameters like tartrate type and molar ratio were found to influence the crystallization process researchgate.net.

Nanoparticle Synthesis Routes

The synthesis of this compound nanoparticles typically employs wet chemical techniques. One common approach involves the reaction of iron(II) sulfate with tartaric acid in the presence of sodium metasilicate and a surfactant like Triton X-100 asianpubs.orgresearchgate.net. Sodium metasilicate is noted to facilitate the reaction between the iron and tartrate precursors asianpubs.orgresearchgate.net.

Characterization of these iron tartrate nanoparticles reveals an average crystallite size of approximately 35.28 nm, as determined by the Scherrer's formula from powder X-ray diffraction (XRD) studies asianpubs.orgresearchgate.net. Transmission electron microscopy (TEM) images typically show a nearly spherical morphology, with particle sizes ranging from 30 to 50 nm asianpubs.orgresearchgate.net. Thermal analysis indicates that these nanoparticles exhibit stability up to around 100 °C, after which they undergo decomposition through various stages asianpubs.orgresearchgate.net.

Table 2.2: this compound Nanoparticle Synthesis

PrecursorsSynthesis MethodAverage Crystallite SizeMorphologyThermal StabilityReferences
Iron(II) sulfate (FeSO₄), Tartaric acid (C₄H₆O₆), Sodium metasilicate, Triton X-100Wet chemical technique~35.28 nmNearly sphericalUp to ~100 °C asianpubs.orgresearchgate.net
Ferric chloride hexahydrate (FeCl₃·6H₂O), Poly(tartaric acid), Sodium hydroxideHydrothermal (200 °C, 14 h)Not specifiedNot specifiedNot specified mdpi.com

Compound List:

this compound

Iron(II) sulfate

Tartaric acid

Sodium metasilicate

Triton X-100

Ferric chloride hexahydrate

Disodium tartrate

Ammonium chloride

Poly(tartaric acid)

Aluminium(III)-Tartrate

Ammonium iron(II) iron(III) phosphate

Wet Chemical Techniques

This compound nanoparticles can be synthesized using wet chemical techniques, typically involving the reaction between iron(II) salts and tartaric acid in an aqueous medium. A common method involves using iron(II) sulfate and tartaric acid as precursors asianpubs.orgresearchgate.netresearchgate.netasianpubs.org. The reaction proceeds through the precipitation of this compound from the solution. For instance, mixing ferrous sulfate with tartaric acid, which has been neutralized with sodium hydroxide, results in the formation of a precipitate sciencemadness.org. This precipitate is often described as a pale greenish-grey solid sciencemadness.org. Studies have reported the synthesis of this compound nanoparticles with an orthorhombic structure, with average crystallite sizes around 35.28 nm as determined by Scherrer's formula and particle sizes ranging from 30 to 50 nm observed via Transmission Electron Microscopy (TEM) asianpubs.orgresearchgate.netresearchgate.net.

Table 1: Synthesis Parameters for this compound Nanoparticles

ParameterValueSource(s)
MethodWet chemical technique asianpubs.orgresearchgate.netresearchgate.netasianpubs.orgisroset.org
ReactantsIron(II) sulfate, Tartaric acid, Sodium metasilicate, Triton X-100 asianpubs.orgresearchgate.netresearchgate.netasianpubs.orgisroset.org
ProductThis compound Nanoparticles asianpubs.orgresearchgate.netresearchgate.netasianpubs.org
Average Crystallite Size (Scherrer)35.28 nm asianpubs.orgresearchgate.netresearchgate.net
Particle Size (TEM)30-50 nm asianpubs.orgresearchgate.netresearchgate.net
Crystal StructureOrthorhombic asianpubs.orgresearchgate.netresearchgate.net

Role of Surfactants and Additives (e.g., Sodium Metasilicate, Triton X-100)

The inclusion of specific additives, such as sodium metasilicate and surfactants like Triton X-100, plays a crucial role in the wet chemical synthesis of this compound nanoparticles. Sodium metasilicate is reported to facilitate the reaction between iron(II) sulfate and tartaric acid, aiding in the formation of this compound products asianpubs.orgisroset.org. Surfactants like Triton X-100 are often employed to control particle size, morphology, and prevent aggregation during synthesis, contributing to the formation of well-defined nanoparticles asianpubs.orgisroset.org. These additives are integral to achieving desired material properties in the synthesized this compound.

Preparation of Mixed-Metal and Ternary Tartrate Complexes

The synthesis of this compound can be extended to create doped materials by incorporating other transition metals. Copper-doped iron tartrate crystals have been successfully grown using gel techniques researchgate.net. This process involves introducing copper ions alongside iron ions during the tartrate complex formation. While not strictly this compound itself, the synthesis of mixed transition metal tartrate complexes, such as those involving manganese and cobalt, also highlights the ability to create complex structures with tartrate ligands researchgate.net. The concept of doping transition metals into oxide matrices, such as copper manganese oxides with iron, also illustrates the principle of incorporating different metal ions to modify material properties researchgate.net.

The preparation of ternary tartrate complexes involving iron, manganese, nickel, and cobalt has been explored, often utilizing gel growth techniques researchgate.net. Specific examples include the growth of iron-manganese-cobalt ternary levo-tartrate compounds and iron-manganese-nickel ternary levo-tartrate compounds researchgate.net. Furthermore, nanomaterials described as cobalt-doped iron tartrate have been synthesized, indicating ternary systems where iron and cobalt are coordinated within a tartrate framework researchgate.netingentaconnect.com. Other complex structures, such as cobalt/nickel-iron-antimony-oxo tartrate cluster-based compounds, also demonstrate the formation of multi-metal tartrate assemblies mdpi.com.

Precise stoichiometric control is paramount in the synthesis of mixed-metal and ternary tartrate complexes to ensure the desired composition, purity, and homogeneity of the final product akjournals.comscispace.com. The molar ratio and concentration of the metal precursors are critical factors that dictate the stoichiometry and purity of the resulting tartrate compounds . For instance, achieving good homogeneity in metal-tartrate gels relies on controlling the stoichiometry of the starting solutions akjournals.com. Similarly, the synthesis of rare-earth ruthenium tartrate precursors involves using metal chloride solutions with sodium tartrate in precise stoichiometric proportions, allowing for better control over composition and morphology scispace.com. The accurate determination of metal compositions, often through techniques like Energy-Dispersive X-ray Analysis (EDAX), is essential for characterizing these mixed-metal systems researchgate.netresearchgate.net.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives, aiming for more sustainable and environmentally benign processes samipubco.com. Research has demonstrated the development of novel and environmentally sustainable approaches for synthesizing iron tartrate-based nanomaterials. For example, cobalt-doped iron tartrate nanomaterials have been prepared using a green method that utilizes water as a solvent and results in a reusable catalyst researchgate.netingentaconnect.com. This approach aligns with green chemistry goals by minimizing waste and employing eco-friendly reaction conditions. Additionally, the broader application of tartaric acid derivatives, such as poly(tartaric acid), in the green synthesis of various metal nanoparticles highlights the potential of tartrate-based compounds in sustainable materials preparation mdpi.com.

Table 2: Examples of Mixed-Metal/Ternary Tartrate Complexes and Synthesis Approaches

Complex TypeSynthesis MethodKey References
Copper-doped Iron TartrateGel technique researchgate.net
Cobalt-doped Iron Tartrate NanomaterialGreen approach researchgate.netingentaconnect.com
MnCo2(C4H4O6)3·6H2O, NiCo2(C4H4O6)3·6H2OGreen approach researchgate.net
Iron-Manganese-Cobalt Ternary TartrateGel technique researchgate.net
Iron-Manganese-Nickel Ternary TartrateGel technique researchgate.net

Compound List

this compound

Iron(II) sulfate

Tartaric acid

Sodium metasilicate

Triton X-100

Copper-doped iron tartrate

Iron-manganese tartrate

Iron-manganese-cobalt ternary tartrate

Iron-manganese-nickel ternary tartrate

Cobalt-doped iron tartrate nanomaterial

Cobalt/nickel-iron-antimony-oxo tartrate cluster-based compounds

Rare-earth ruthenium tartrate

Magnesium tartrate

Nickel tartrate

Lead-cobalt mixed levo tartrate

Manganese tartrate

Copper tartrate

Manganese cobalt tartrate complexes (e.g., MnCo2(C4H4O6)3·6H2O)

Nickel cobalt tartrate complexes (e.g., NiCo2(C4H4O6)3·6H2O)

Structural and Spectroscopic Characterization of Ferrous Tartrate Systems

X-ray Diffraction Analysis

X-ray diffraction (XRD) techniques, including both single-crystal and powder XRD, have been pivotal in characterizing the structural framework of ferrous tartrate systems. These methods have successfully identified the crystal symmetry, determined unit cell dimensions, and described the coordination geometry of the iron centers.

SCXRD analysis offers high-resolution structural data, enabling a precise determination of the atomic arrangement within a crystalline solid. Studies on single crystals of iron(II) tartrate hemi-pentahydrate (FeC₄H₄O₆·2.5H₂O), grown by gel diffusion methods, have provided a definitive model of its crystal structure. researchgate.net

Single-crystal X-ray diffraction studies have unambiguously determined that iron(II) tartrate hemi-pentahydrate crystallizes in the orthorhombic system. researchgate.net The specific space group identified is P2₁2₁2₁, which is a non-centrosymmetric space group. researchgate.netnih.gov This symmetry is characterized by three mutually perpendicular two-fold screw axes.

The analysis of diffraction data allows for the precise calculation of the unit cell dimensions. For this compound, it is confirmed to have an orthorhombic structure, where the cell angles α, β, and γ are all 90°. ias.ac.in While specific lattice constants for the this compound compound FeC₄H₄O₆·2.5H₂O have been determined, closely related isostructural compounds provide comparative insight. researchgate.net For instance, nickel tartrate hemi-pentahydrate, which also crystallizes in the P2₁2₁2₁ space group, has the following lattice constants: a = 7.8578(3) Å, b = 11.0988(5) Å, and c = 18.0529(8) Å. researchgate.net

Table 1: Crystallographic Data for a Tartrate System Isostructural with this compound
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.8578(3)
b (Å)11.0988(5)
c (Å)18.0529(8)
α (°)90
β (°)90
γ (°)90

Powder X-ray diffraction is a versatile technique used to analyze polycrystalline materials, including nanoparticles. By analyzing the position and width of the diffraction peaks, information about the crystal structure and crystallite size can be obtained.

For nanomaterials, the size of the crystallites (coherent crystalline domains) influences the width of the diffraction peaks; smaller crystallites cause broader peaks. This relationship is quantified by the Scherrer equation. In studies involving this compound nanoparticles synthesized via a wet chemical technique, PXRD analysis confirmed an orthorhombic structure. researchgate.net Application of the Scherrer formula to the broadened diffraction peaks allowed for the calculation of the average crystallite size. researchgate.net

Table 2: Crystallite Size of this compound Nanoparticles Determined by PXRD
ParameterMethodValue
Average Crystallite SizeScherrer's Formula35.28 nm

Powder X-ray Diffraction (PXRD)

Assessment of Crystalline Nature and Phase Purity

The crystalline nature and phase purity of this compound are primarily assessed using X-ray powder diffraction (XRD). This technique is a cornerstone for the phase identification of crystalline materials and provides information on unit cell dimensions. carleton.edu XRD analysis confirms that this compound synthesized through methods like wet chemical techniques is crystalline. researchgate.netasianpubs.orgresearchgate.net The diffraction patterns obtained from these analyses serve as a "fingerprint" for the compound, allowing for the determination of its phase composition. nih.govnih.gov By comparing the obtained d-spacings (the distances between planes of atoms in the crystal lattice) with standard reference patterns, the purity of the this compound sample can be established. carleton.edu

Identification of Crystal System (e.g., Orthorhombic, Hexagonal)
Lattice ParameterValue (Å)
a8.76
b10.98
c8.20

This data corresponds to an orthorhombic crystal system where the cell angles α, β, and γ are all 90°. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This technique promotes transitions between vibrational and rotational energy levels, providing insights into the molecular structure of this compound. ias.ac.in

The FTIR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of water of crystallization is typically indicated by a broad absorption band in the higher wavenumber region. researchgate.net The stretching vibrations of the carboxyl group (C=O) are also clearly identifiable. researchgate.net

A summary of the typical vibrational assignments for this compound is presented below.

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
3100-3600Asymmetric and Symmetric StretchingO-H
~1600Stretching VibrationC=O
1364-1447Stretching VibrationC-O
1127Bending/Wagging VibrationC-H
~637DeformationCO₂

Data compiled from multiple sources. researchgate.netias.ac.inresearchgate.net

The coordination of the iron atom with the tartrate ligand can be investigated through the analysis of the low-frequency region of the FTIR spectrum. The absorption bands observed in this region are typically assigned to the stretching vibrations of the metal-oxygen (Fe-O) bonds. In this compound, bands appearing below 500 cm⁻¹ are generally attributed to these Fe-O stretching modes, confirming the formation of the metal-ligand bond. researchgate.net

Comparative FTIR studies have been conducted on pure this compound and systems doped with other metal ions, such as copper. ias.ac.inresearchgate.net When a dopant like copper is introduced into the this compound lattice, noticeable changes in the FTIR spectrum are observed. ias.ac.in These changes include shifts in the positions of absorption bands and variations in transmittance intensity. ias.ac.inresearchgate.net

Electron Microscopy

Electron microscopy techniques are pivotal in characterizing the morphology and structure of materials at the micro and nanoscale. In the context of this compound, both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide critical insights into its physical characteristics.

Transmission Electron Microscopy is an indispensable tool for the direct visualization of nanomaterials, offering high-resolution imaging of particle size, shape, and agglomeration state. Studies on this compound nanoparticles synthesized via wet chemical methods have utilized TEM to elucidate their morphological features.

Table 1: Morphological Characteristics of this compound Nanoparticles Determined by TEM

Parameter Description
Morphology Nearly spherical
Size Range 30 - 50 nm
Dispersion Prone to aggregation

Scanning Electron Microscopy is a powerful technique for examining the surface topography and morphology of solid materials. An electron beam is scanned across the sample's surface, and the resulting interactions are detected to generate a three-dimensional-like image. For this compound, SEM can reveal details about the crystal habit, surface texture, and the degree of crystallinity of the bulk material.

While specific SEM micrographs focused solely on the surface morphology of pure this compound are not extensively available in the reviewed literature, this technique would be instrumental in observing features such as crystal faces, grain boundaries, and any surface defects. For instance, in studies of related metal tartrate complexes, SEM has been used to reveal morphological characteristics like particle size, which can range from the sub-micron to several micrometers.

Elemental and Compositional Analysis

Determining the elemental composition and stoichiometry of a compound is fundamental to its characterization. A suite of analytical techniques is employed for this purpose, each providing specific quantitative or semi-quantitative information.

Energy-Dispersive X-ray Analysis, often coupled with electron microscopy, is a technique used for the elemental analysis of a sample. It identifies the elemental composition by detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam.

Table 2: Expected Elemental Peaks in EDAX Spectrum of this compound

Element Expected Peak(s)
Iron (Fe) Lα, Kα, Kβ
Oxygen (O)
Carbon (C)

Atomic Absorption Spectroscopy is a highly sensitive quantitative analytical technique used to determine the concentration of specific metal elements in a sample. nih.gov The method relies on the principle that atoms of an element will absorb light at a specific wavelength when they are in a gaseous state. nih.gov

For the analysis of this compound, AAS is an ideal method for the precise determination of the iron content. nih.gov The solid this compound sample would first need to be dissolved, typically in an acidic solution, to bring the iron into a liquid matrix. This solution is then aspirated into a flame or a graphite furnace, where it is atomized. A light source specific to iron is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of iron in the sample. Although specific quantitative results for a this compound sample are not detailed in the available literature, the established methodology for iron determination by AAS is directly applicable. nemi.govscispace.com

Table 3: Instrumental Parameters for Iron Determination by Flame AAS

Parameter Setting
Wavelength 248.3 nm
Lamp Iron hollow-cathode lamp
Flame Air-acetylene
Slit Width 0.2 nm

CHNS elemental analysis is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For oxygen-containing compounds like this compound, oxygen content is often determined separately or by difference. This analysis is crucial for verifying the empirical formula of a synthesized compound.

A sample of this compound is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector. While experimental CHNS data for this compound is not readily found in the literature, the theoretical elemental composition can be calculated based on its chemical formula (FeC₄H₄O₆). For the anhydrous form, the theoretical percentages provide a benchmark for experimental verification.

Table 4: Theoretical Elemental Composition of Anhydrous this compound (FeC₄H₄O₆)

Element Symbol Atomic Mass (g/mol) Molar Mass (g/mol) Theoretical %
Iron Fe 55.845 203.89 27.39
Carbon C 12.011 203.89 23.57
Hydrogen H 1.008 203.89 1.98
Oxygen O 15.999 203.89 47.06

Mössbauer Spectroscopy for Iron Oxidation State and Electronic Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron atoms. It provides valuable information on the oxidation state, spin state, and site symmetry of the iron ions within a compound. In the context of this compound, Mössbauer spectroscopy can definitively confirm the +2 oxidation state of the iron and offer insights into the electronic structure and bonding characteristics of the Fe(II) center.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is a measure of the s-electron density at the nucleus and is indicative of the oxidation state and covalency of the iron atom. For high-spin ferrous (Fe²⁺) compounds, the isomer shift typically falls within a well-established range.

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient (EFG) at the nucleus. The EFG is generated by an asymmetric distribution of electrons in the iron's valence shell and by the arrangement of surrounding ligands. A non-zero quadrupole splitting in this compound would indicate a distortion from a perfect cubic symmetry around the iron atom, which is expected given the nature of the tartrate ligand.

Coordination Chemistry and Complexation Behavior of Ferrous Tartrate

Mixed-Ligand and Mixed-Metal Complexation

The ability of tartrate to bridge multiple metal centers or to coordinate alongside other organic ligands allows for the construction of complex supramolecular architectures and mixed-metal coordination compounds. These interactions are crucial for understanding the behavior of iron in various chemical and biological systems.

Complex Formation with Other Organic Compounds

Ferrous ions (Fe²⁺) readily form complexes with tartrate, and this complexation is further influenced by the presence of other organic ligands. The stability of these complexes is a key factor in their formation and behavior.

Research has established that ferrous tartrate forms a complex with a reported stability constant (log K) of approximately 2.24 rsc.org. Tartaric acid itself is noted for its ability to form less stable ferrous complexes compared to citric acid, which in turn forms less stable ferrous complexes than tartaric acid usgs.gov. Oxalic and tartaric acids are generally fully dissociated in most aqueous pH ranges, facilitating their participation in complex formation usgs.gov.

The interaction of ferrous ions with tartrate is also significant in influencing chemical processes such as corrosion. Tartrate ions can form soluble complexes with ferrous ions, and this complexation enhances the inhibition effect of tartrate on the corrosion of steel, particularly in the presence of chloride ions mdpi.com. Studies investigating the mechanism of carbon steel corrosion in the presence of ferrous ions and organic acids have also examined the roles of tartaric and malic acids, indicating that both can form complexes with Fe²⁺ researchgate.net.

Furthermore, the complexation of iron with organic ligands impacts its solubility and redox behavior. Tartrate, along with other organic ligands like oxalate (B1200264) and malonate, has been shown to enhance the solubility of iron, specifically increasing dissolved Fe(II) concentrations mdpi.com. The relative effectiveness of these ligands in promoting iron solubility follows the order: oxalate > malonate = tartrate > humic acid mdpi.com. The formation of Fe(II)–tartrate complexes is also pH-dependent and plays a critical role in the kinetics of reactions like the autoxidation of tartaric acid aip.org.

Table 1: Comparative Complexation of Ferrous Iron with Organic Ligands

Organic LigandRelative Ferrous Iron Solubility EnhancementReported Stability Constant (log K) for Fe(II) ComplexNotes
TartrateModerate~2.24 rsc.orgForms stable soluble complexes; less stable than ferrous citrate (B86180) complexes usgs.gov. Crucial for Fe(II) autoxidation kinetics aip.org.
CitrateModerateLess stable than this compound usgs.govForms complexes with Fe(III) with log K values of ~1.7, ~1.03, and ~2.73 for K₁, K₂, and β respectively chem-soc.si.
OxalateHighNot specified in contextFully dissociated in most pH ranges usgs.gov.
MalonateModerateNot specified in context
Malic AcidNot specified in contextNot specified in contextStudied in conjunction with tartaric acid in Fe(II) corrosion studies researchgate.net.
Tannic AcidNot specified in context~4.85 (log K) usgs.govFerric complexes are stronger than ferrous complexes usgs.gov.

Incorporation of Other Metal Ions into Tartrate Frameworks

Tartrate ligands are adept at bridging multiple metal ions, leading to the formation of mixed-metal complexes and coordination polymers. These structures can range from discrete binuclear complexes to extended three-dimensional frameworks.

Research has demonstrated the synthesis of various mixed transition metal tartrates involving iron. For instance, mixed manganese-ferrous tartrate monohydrate, [Mn(₀.₅)Fe(₀.₅)(C₄H₄O₆)₃H₂O], has been prepared, showcasing the ability of tartrate to coordinate with both manganese and iron simultaneously ijarse.com. Other examples of mixed metal tartrates reported include MnFe(C₄H₄O₆)₅·H₂O, CoFe(C₄H₄O₆)₆·H₂O, NiFe₂(C₄H₄O₆) etc., as well as complexes like FeBa(C₄H₄O₆)₈·H₂O and Fe Ca(C₄H₄O₆)₁₀·H₂O researchgate.net.

More complex tartrate frameworks incorporating multiple metal ions have also been synthesized. Studies have reported mixed transition metal-magnesium tartrate complexes with the general formulation [MMg(C₄H₄O₆)₂·xH₂O], where M represents transition metals such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) nih.gov. In these structures, tartrate acts as a bidentate ligand, coordinating through its carboxylate oxygen atoms to form complexes with a 1:1 ratio of the transition metal to magnesium and a 1:2 ratio of metal to tartrate nih.gov.

Tartrate's capacity to act as a bridging ligand is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). Tartrate can adopt various coordination modes, including bis(bidentate) and hexadentate arrangements, enabling it to link metal centers into two-dimensional (2D) layered structures or three-dimensional (3D) networks nih.govresearchgate.net. These frameworks can incorporate different metal ions, such as copper or lanthanides, alongside tartrate. While direct examples of iron-tartrate frameworks incorporating other metals are less explicitly detailed in the provided search results, the general principles of tartrate acting as a linker in metal-organic structures, coupled with iron's known propensity to form coordination polymers with various organic ligands mdpi.compreprints.org, strongly suggest the potential for such mixed-metal tartrate frameworks involving iron.

Table 2: Examples of Mixed Metal Tartrate Complexes Involving Iron

Complex CompositionMetal Ions InvolvedTartrate Coordination Mode (General)Framework Description (if applicable)Reference
[Mn(₀.₅)Fe(₀.₅)(C₄H₄O₆)₃H₂O]Mn(II), Fe(II)Bidentate/BridgingMixed metal complex ijarse.com
MnFe(C₄H₄O₆)₅·H₂OMn, FeNot specifiedMixed metal tartrate researchgate.net
CoFe(C₄H₄O₆)₆·H₂OCo, FeNot specifiedMixed metal tartrate researchgate.net
NiFe₂(C₄H₄O₆)ₓ·H₂ONi, FeNot specifiedMixed metal tartrate researchgate.net
FeBa(C₄H₄O₆)₈·H₂OFe, BaNot specifiedMixed metal tartrate researchgate.net
Fe Ca(C₄H₄O₆)₁₀·H₂OFe, CaNot specifiedMixed metal tartrate researchgate.net
[MMg(C₄H₄O₆)₂·xH₂O] (M = Mn, Fe, Co, Ni, Cu, Zn)M (transition metal), Mg, Fe (as one of the M)BidentateMixed transition metal-Magnesium tartrate nih.gov
Lanthanide-Tartrate MOFsLanthanides (Ln), TartrateBis(bidentate), Hexadentate2D layered or 3D frameworks nih.gov
{Cu₂(tart)₂₂}n·4H₂OCu(II), TartrateBridging2D coordination polymer researchgate.net

List of Compounds Mentioned:

this compound

Tartaric acid

Citric acid

Oxalic acid

Malic acid

Tannic acid

Magnesium tartrate

Manganese tartrate

Cobalt tartrate

Nickel tartrate

Copper tartrate

Zinc tartrate

Calcium tartrate

Barium tartrate

Cadmium tartrate

Manganese-Ferrous tartrate

Lanthanide tartrate complexes

Copper(II) tartrate coordination polymer

Iron(II) complexes with other ligands (e.g., pyridine (B92270) derivatives, porphyrins, pivalate)

Iron(III) complexes with citrate and tartrate

Iron-oxo clusters

1,3,5-tris(1H-1,2,4-triazol-1-yl)methyl)benzene (ttmb)

1,6-diaminohexane (dahx)

Acridine

3-cyanoacetylacetonate (L(1))

Silver nitrate (B79036) (AgNO₃)

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

Aluminum(III) complexes

Lanthanide ions (Ln(III))

Pivalate ((Me)₃CCO₂⁻)

Thermal Behavior and Decomposition Mechanisms

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is instrumental in determining thermal stability, quantifying water content, and identifying decomposition steps.

Studies on ferrous tartrate, specifically this compound one and a half hydrate (B1144303) (FeC₄H₄O₆ · 1.5H₂O), have investigated its thermal decomposition. While specific quantitative data on the exact onset temperature of decomposition or plateau temperatures for thermal stability are not detailed in the provided snippets, research has correlated its thermal analysis with Mössbauer spectroscopy. This correlation helps in understanding the decomposition pathway and tracking changes in the oxidation state of iron during thermal treatment doi.org. The general approach involves heating the sample under controlled atmospheres, such as static air or dynamic dry nitrogen, to observe mass loss as a function of temperature doi.org.

This compound is known to exist in hydrated forms, with this compound one and a half hydrate (FeC₄H₄O₆ · 1.5H₂O) being specifically mentioned doi.org. TGA is the primary method for quantifying water of hydration, which typically manifests as an initial mass loss step corresponding to the release of water molecules. However, the precise temperature ranges and the percentage of mass loss attributed to the dehydration of this compound are not explicitly provided in the available research snippets. For related metal tartrates, dehydration processes are often observed at temperatures below 200 °C ekb.egyok.gov.tr.

Research indicates that the thermal decomposition of this compound involves multiple stages, with products characterized by various analytical techniques including infrared spectroscopy, X-ray powder diffraction, Mössbauer spectroscopy, and gas chromatography doi.org. The decomposition process is associated with changes in the oxidation state of iron and the formation of intermediate species. Studies have identified potential decomposition products and intermediates such as iron(II) oxide (FeO), iron(II,III) oxide (Fe₃O₄), gamma iron(III) oxide (γ-Fe₂O₃), and alpha iron(III) oxide (α-Fe₂O₃) doi.org. However, the specific temperature intervals for each decomposition stage and the associated quantitative mass loss for this compound are not detailed in the provided textual data.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques used to measure the heat flow into or out of a sample as a function of temperature. They are crucial for identifying phase transitions, melting, crystallization, and decomposition events, which are accompanied by energy changes.

While studies have correlated thermal analysis of this compound with Mössbauer spectroscopy, specific DSC or DTA data detailing phase changes or energetic transitions for this compound were not found in the provided snippets doi.org. Generally, DSC and DTA can reveal endothermic processes like dehydration or melting, and exothermic processes such as decomposition or oxidation. For metal tartrates, these techniques can provide insights into the energy associated with these transformations, but quantitative data for this compound is not available in the current context.

The thermal degradation of this compound involves its breakdown into various iron oxide species, potentially through intermediate compounds doi.org. While studies have characterized these decomposition products, the detailed thermal degradation profiles, including specific temperature ranges for significant mass loss or the characteristic shape of degradation curves, are not quantitatively described for this compound in the provided research snippets.

Data Tables:

Specific quantitative data, such as precise temperature ranges for dehydration and decomposition stages, and corresponding mass loss percentages from TGA, as well as specific transition temperatures and enthalpy changes from DSC, for this compound were not found in the provided research snippets. The available information focuses on the general study of its thermal decomposition, correlation with other analytical methods, and characterization of decomposition products, rather than detailed thermal curves. Therefore, it is not possible to generate the requested data tables.

Compound List:

this compound

Reactivity and Catalytic Applications of Ferrous Tartrate

Redox Chemistry and Electron Transfer Pathways

The catalytic activity of ferrous tartrate is fundamentally linked to the ability of its iron center to cycle between the ferrous (Fe(II)) and ferric (Fe(III)) oxidation states. The tartrate ligand plays a crucial role in modulating the redox potential of the Fe(III)/Fe(II) couple. nih.govresearchgate.net By forming a complex with the iron ions, tartaric acid influences the stability of these oxidation states, thereby determining the thermodynamic feasibility and kinetics of electron transfer reactions. nih.govresearchgate.net Specifically, tartrate has a strong affinity for and preferentially stabilizes the Fe(III) ion, which in turn affects the reduction potential and the capacity of the iron to catalyze oxidation. nih.govresearchgate.net

Electron transfer (ET) is the mechanism by which these redox reactions occur, involving the relocation of an electron from a donor to an acceptor. wikipedia.orglibretexts.org In the context of iron complexes, these transfers can proceed through two primary pathways:

Outer-Sphere Electron Transfer: This mechanism involves the transfer of an electron between two complexes that remain separate, with their coordination spheres intact. The interaction is weak, and no bonds are made or broken. libretexts.orglibretexts.org

Inner-Sphere Electron Transfer: In this pathway, the two metal centers are connected by a bridging ligand, forming a transient intermediate through which the electron is transferred. This process requires at least one of the complexes to be labile, allowing for the formation and subsequent breaking of the bridge. libretexts.orglibretexts.org

In reactions involving the iron-tartrate system, such as the autoxidation of tartaric acid, a proposed mechanism involves a one-electron transfer originating from the Fe(II) center within the complex, with another electron being transferred from the tartrate ligand itself. researchgate.net This highlights a pathway where the ligand is not merely a spectator but an active participant in the redox process.

Catalysis in Chemical Reactions

The ability of the iron-tartrate complex to facilitate redox cycling makes it an important catalyst in various oxidation reactions. Its behavior has been extensively studied, particularly in contexts relevant to food chemistry and industrial processes.

In industrial contexts such as winemaking, which includes the production of champagne, iron-tartrate complexes are significant catalysts for oxidation. nih.govresearchgate.netresearchgate.net While not an additive for accelerating fermentation, the inherent presence of iron and tartaric acid in grape must leads to the formation of these complexes, which catalytically influence the wine's chemical evolution. nih.gov They play a central role in the oxidation of phenolic compounds, such as catechols, which affects the color, aroma, and stability of the final product. nih.govresearchgate.net The Fe(II)-tartrate complex can react with dissolved oxygen, initiating a cascade of oxidative reactions. nih.govresearchgate.net This catalytic cycle is crucial in determining the oxidative stability of the wine over time. In some instances, particularly when exposed to light, iron-tartrate complexes can act as photoactivators, leading to the oxidative degradation of wine components and potentially contributing to browning and the formation of undesired aromas. researchgate.netnih.gov

Detailed kinetic studies have revealed the critical catalytic role of ferrous-tartrate complexes in oxidation reactions, particularly the autoxidation of tartaric acid in the presence of oxygen. aip.orgnih.gov This reaction is not straightforward but proceeds through an autocatalytic process with three distinct phases: initiation, propagation, and termination. aip.orgnih.govescholarship.org

The initiation phase involves the activation of dissolved oxygen, a process catalyzed by the Fe(II)-tartrate complex. aip.orgnih.gov The rate of this phase is highly dependent on pH; as the pH increases from 2.5 to 4.5, the concentration of the Fe(II)-tartrate complex increases, which in turn shortens the initiation period. aip.orgescholarship.org During this phase, hydrogen peroxide (H₂O₂) is generated as a key intermediate. aip.orgnih.gov

Table 1: Influence of System Parameters on the Autoxidation of Tartaric Acid Catalyzed by this compound
ParameterObservationKinetic Implication
Increasing pH (from 2.5 to 4.5) Decreases the duration of the initiation (lag) phase but decreases the rate of the propagation phase. aip.orgescholarship.orgHigher pH increases the concentration of the Fe(II)-tartrate complex, speeding up the initial activation of oxygen. aip.org
Increasing Initial Fe(II) Concentration Decreases the lag time and increases the propagation rate. aip.orgHigher catalyst concentration leads to faster generation of the H₂O₂ intermediate, which drives the subsequent reaction phases. aip.org
Addition of Hydrogen Peroxide Shortens the initiation stage. nih.govConfirms that H₂O₂ is a critical intermediate that, when present, allows the reaction to bypass the initial oxygen activation step. nih.gov
Presence of Oxygen Essential for the reaction; consumption of O₂ mirrors the formation of Fe(III). aip.orgnih.govOxygen is the initial oxidizing agent, activated by the Fe(II)-tartrate complex. nih.gov

Advanced Oxidation Processes (AOPs) and Photoreactivity

Beyond traditional catalysis, iron-tartrate complexes are integral to advanced oxidation processes (AOPs), which are technologies designed for environmental remediation through the generation of highly reactive species like hydroxyl radicals.

The photo-Fenton process is an AOP that combines ultraviolet or visible light with Fenton's reagent (Fe(II) and H₂O₂) to enhance the production of hydroxyl radicals (•OH). Iron(III)-tartrate complexes can participate in a "photo-Fenton-like" reaction. When aqueous solutions of Fe(III)-tartrate are exposed to light, particularly wavelengths below 520 nm, the complex acts as a photoactivator. researchgate.netnih.gov The light induces the photoreduction of Fe(III) to Fe(II), which can then react with oxygen or hydrogen peroxide to generate hydroxyl radicals. This process is notable for initiating the oxidative degradation of tartaric acid itself, yielding products such as glyoxylic acid. researchgate.netnih.gov

The photolysis of Fe(III)-tartrate complexes is a quantifiable source of hydroxyl radicals. Benzene has been used as a chemical probe to trap and measure the •OH radicals produced upon irradiation (λ ≥ 313 nm) of aqueous Fe(III)-tartrate solutions. The formation of phenol (B47542), the product of the reaction between benzene and •OH, allows for the quantitative assessment of radical generation.

Research has systematically investigated the influence of various parameters on this photogeneration process. The production of •OH radicals is greatest at a pH of 3.0. The quantum yield of hydroxyl radicals, which is a measure of the efficiency of the photochemical process, is significantly affected by temperature and the concentrations of the reactants.

Table 2: Factors Affecting the Quantum Yield (Φ) of Hydroxyl Radicals from Photolysis of Fe(III)-Tartrate Complexes
ConditionValueResulting Quantum Yield (ΦOH)Reference
Temperature 298 K (25 °C)0.013 ± 0.001 aip.org
Temperature 328 K (55 °C)0.024 ± 0.002 aip.org
Fe(III) Concentration 5.0 mmol dm⁻³0.010 ± 0.001 aip.org
Fe(III) Concentration 10.0 mmol dm⁻³0.013 ± 0.001 aip.org
Tartrate Concentration 100.0 mmol dm⁻³0.011 ± 0.001 aip.org
Tartrate Concentration 150.0 mmol dm⁻³0.013 ± 0.001 aip.org
Note: Baseline conditions for comparison are typically CFe(III) = 10.0 mmol dm⁻³, CTar = 150.0 mmol dm⁻³, pH = 3.0, T = 298 K, unless otherwise varied. aip.org

The data show that the quantum yield of •OH radicals nearly doubles when the temperature is increased from 298 K to 328 K. Furthermore, the yield increases with rising concentrations of both Fe(III) and tartrate, although it has been observed that beyond a certain ratio, the production of radicals can decrease. This demonstrates that the Fe(III)-tartrate system can be finely tuned to control the generation of powerful oxidizing species for use in AOPs.

Photo-Fenton-Like Reactions utilizing Iron(III)-Tartrate Complexes

Degradation of Organic Pollutants (e.g., Enrofloxacin)

This compound, particularly in its iron(III) form, plays a crucial role in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants. One significant application is in the photo-Fenton-like reaction to break down veterinary drugs such as enrofloxacin (ENR). ascelibrary.orgascelibrary.org The use of an irradiated Fe(III)-tartrate complex serves as a source of Fe(II) for the reaction, which is a promising alternative to traditional Fenton reactions that are often limited by the low solubility of iron at neutral pH. ascelibrary.orgascelibrary.org

The process leverages the Fe(III)-tartrate complex, which, when irradiated with UVA light, facilitates the degradation of enrofloxacin. ascelibrary.orgascelibrary.org This method is effective in treating water contaminated with such pollutants, which can enter the environment through animal excretion and pose substantial adverse effects. ascelibrary.orgascelibrary.orgup.pt The tartrate ligand is key to this process, as it helps to overcome the practical restrictions of iron's low solubility, thereby enhancing the efficiency of the photo-Fenton-like reaction. ascelibrary.orgascelibrary.org However, studies have shown that while the antibiotic itself is removed, this does not necessarily equate to the removal of toxicity. ascelibrary.org The degradation by-products of enrofloxacin can sometimes be more toxic than the parent compound, indicating a need for further research to correlate degradation with toxicity reduction. ascelibrary.org

Influence of pH, Temperature, and Concentrations on Photoreactivity

The photoreactivity and efficiency of the this compound system in degrading pollutants are significantly influenced by several key parameters, including pH, temperature, and the concentrations of the reactants.

pH: The initial pH of the solution is a critical variable. Higher concentrations of tartrate in the Fe(III)-tartrate complex allow the degradation process to be effective at a more neutral pH. ascelibrary.orgascelibrary.org This is a major advantage for real-world applications in water treatment. However, the pH also affects the stability and formation of the iron complexes and the generation of reactive radicals. In acidic conditions (e.g., pH 3), an increase in tartrate concentration can lead to a decrease in the degradation percentage of enrofloxacin, suggesting that tartrate may compete with the pollutant for the hydroxyl radicals. ascelibrary.org The increase in pH can stabilize the passivation of iron, which can influence the availability of catalytic iron ions in the solution. researchgate.net

Temperature: Temperature affects the rate of chemical reactions, including the oxidation of iron. In studies of iron oxidation by microflora, the rate increased with temperature up to an optimal point (303 K or 30°C) and then gradually decreased. researchgate.net While not specific to photoreactivity, this general principle indicates that temperature can modulate the kinetics of the iron cycle within the photo-Fenton process. Higher temperatures can have a negative influence on the passivation and pitting behaviors of iron, potentially affecting the catalyst's stability and long-term performance. researchgate.net

Concentrations: The ratio of iron(III) to tartrate is a determining factor in the complex's effectiveness. As the tartrate concentration increases, it can enhance iron solubility at higher pH levels but may also act as a scavenger of the highly reactive hydroxyl radicals, thereby reducing the degradation efficiency of the target pollutant. ascelibrary.org Similarly, the dosage of the photocatalyst has a significant influence. For related iron-based photocatalysts like ferrous oxalate (B1200264), the degradation rate increases with the catalyst dosage up to an optimal concentration, after which the rate may decrease due to light scattering and particle agglomeration. mdpi.com

ParameterInfluence on PhotoreactivityKey Findings
pH Affects iron solubility and radical generation.Higher tartrate allows for operation at a more neutral pH ascelibrary.orgascelibrary.org. In acidic conditions, excess tartrate can compete for radicals, reducing efficiency ascelibrary.org.
Temperature Influences reaction kinetics and catalyst stability.Iron oxidation rates generally increase with temperature to an optimum before declining researchgate.net. High temperatures can negatively impact iron's passivation behavior researchgate.net.
Concentrations The ratio of Fe(III) to tartrate and overall catalyst dosage are critical.Increasing tartrate concentration improves iron solubility but can scavenge radicals ascelibrary.org. An optimal catalyst dosage exists for maximum degradation efficiency mdpi.com.

Light-Induced Oxidative Degradation Mechanisms (e.g., in Model Wine Systems)

Iron(III) tartrate has been identified as a potential photoactivator in the light-induced oxidative degradation of white wine. acs.orgnih.govscilit.comcsu.edu.au This process can lead to undesirable changes in the wine's quality. Studies conducted in model wine systems have elucidated the mechanisms by which this degradation occurs.

Photoactivation by Iron(III) Tartrate

In a model wine system, the iron(III) tartrate complex acts as a photoactivator when exposed to light. acs.orgcsu.edu.auacs.org This complex absorbs light energy, which initiates a series of chemical reactions leading to the oxidative degradation of key wine components. acs.orgnih.gov The process is dependent on the presence of both iron and light; in the absence of either, the degradation does not occur. acs.orgnih.govcsu.edu.au This highlights the critical role of the iron(III) tartrate complex in initiating the photodegradation pathway in wine. acs.org

Degradation of Tartaric Acid and Byproduct Formation (e.g., Glyoxylic Acid)

Upon photoactivation, the iron(III) tartrate complex facilitates the oxidative degradation of tartaric acid, a primary organic acid in wine. acs.orgnih.govcsu.edu.au A major byproduct of this degradation is glyoxylic acid. acs.orgnih.govcsu.edu.au The formation of glyoxylic acid serves as an indicator of the extent of the light-induced oxidative damage. In experiments using a tartaric-acid-based model wine containing 5 mg/L of iron, exposure to light from a xenon arc lamp resulted in the clear production of glyoxylic acid from the breakdown of tartaric acid. acs.orgnih.govscilit.comcsu.edu.au

Critical Wavelength Dependency

The light-induced degradation process is highly dependent on the wavelength of the incident light. Research has demonstrated that the critical wavelength for the degradation of tartaric acid and the subsequent formation of glyoxylic acid is below 520 nm. acs.orgnih.govscilit.comacs.org Exposure to light with wavelengths between 300 and 520 nm is essential for the reaction to proceed. acs.org Light above this 520 nm threshold does not result in the production of glyoxylic acid. acs.org This finding has implications for wine storage and packaging, as the color and type of glass bottle can influence the extent of photodegradation. For instance, flint (clear) glass offers little protection, while antique green glass provides more, but does not completely halt the process. acs.orgnih.govcsu.edu.au

Wavelength RangeGlyoxylic Acid FormationReference
> 520 nmNot observed acs.org
300 - 520 nmObserved (Critical Range) acs.org

Corrosion Inhibition Mechanisms

Tartrate ions can function as effective corrosion inhibitors for steel, particularly in preventing localized pitting corrosion caused by chlorides. mdpi.com The mechanism of inhibition is multifaceted, involving adsorption and the formation of iron complexes.

Tartaric acid, as a dicarboxylic acid, acts as a chelating agent. Its ions can adsorb onto the passive film on the steel's surface. mdpi.com This adsorption is competitive with that of aggressive chloride ions. By occupying active sites on the surface, tartrate ions prevent chlorides from initiating the breakdown of the passive layer, which is the precursor to pitting corrosion. mdpi.com

In addition to surface adsorption, tartrate ions can form soluble complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. mdpi.com This chelation helps to stabilize the iron ions and can influence the properties of the passive film. The formation of these complexes can lead to an increase in the passive current density, suggesting an enhanced general dissolution of the passive film. However, this is coupled with a strong inhibition of localized pitting attacks. mdpi.com The tartrate ions favor the oxidation of Fe(II) to Fe(III) through the formation of stable chelating complexes and slightly soluble salts, which ultimately counteracts the detrimental effect of chlorides. mdpi.com The efficiency of tartrate as an inhibitor is comparable to that of nitrites but without the oxidizing effect that can sometimes accelerate corrosion if not present in sufficient concentration. mdpi.com

Adsorption on Metal Surfaces

The initial step in the corrosion inhibition mechanism of this compound involves the adsorption of the tartrate entity onto metal surfaces. Research indicates that tartaric acid, a dicarboxylic acid, and its corresponding tartrate ions can adsorb onto the surface of iron and its oxides. This process is influenced by the partial replacement of surface hydroxyl groups with the carboxylate groups of the tartrate. The adsorption of tartrate is a critical precursor to the formation of a protective film that mitigates corrosion.

Studies have shown that the adsorption of tartrate ions on a passive iron film can lead to an increase in the passive current density. While this suggests an enhancement in the general dissolution of the passive film, it is a crucial part of the protective mechanism. The adsorbed tartrate layer acts as a barrier, influencing the subsequent electrochemical reactions at the metal-electrolyte interface. The effectiveness of this adsorption and the resulting inhibition can be significantly affected by environmental conditions such as pH. For instance, the surface concentration of tartrate has been observed to decrease with increasing pH, which is attributed to the increased stability of tartrate complexes in the solution.

Chelation and Complex Formation in Corrosion Prevention

A central aspect of the functionality of this compound in corrosion prevention is its ability to act as a chelating agent. Tartrate ions, being dicarboxylic acids with nucleophile substituents, can form stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. mdpi.comresearchgate.netresearcher.life This chelation process is fundamental to the formation of a protective film on the metal surface.

Furthermore, the chelation process influences the redox potential of Fe(II)/Fe(III). The formation of stable complexes between tartrate and Fe(III) ions has been reported to be stable within a pH range of 3.4 to 7.0. mdpi.com In alkaline solutions, tartrate ions can favor the oxidation of Fe(II) to Fe(III) through the formation of slightly soluble salts and stable chelating complexes. mdpi.com This action contributes to the maintenance and repair of the passive film on the steel surface. The table below summarizes the key aspects of chelation by tartrate ions in corrosion prevention.

FeatureDescription
Chelating Agent Tartrate ions act as dicarboxylic acid chelators.
Metal Ions Forms complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. mdpi.comresearchgate.netresearcher.life
Protective Film The formation of a tartrate-Fe²⁺ complex film on the metal surface provides a protective barrier. mdpi.com
Mechanism Stabilizes dissolved iron ions and incorporates them into the protective layer.
Redox Influence Affects the Fe(II)/Fe(III) redox potential and can promote the formation of a more stable passive film. mdpi.com

Competitive Adsorption with Corrosive Ions

In environments containing aggressive ions, such as chlorides, the corrosion inhibition afforded by this compound is largely dependent on the competitive adsorption between tartrate ions and these corrosive species. mdpi.com Pitting corrosion, a localized and highly destructive form of corrosion, is often initiated by the adsorption of chloride ions onto the passive film of a metal.

Tartrate ions can counteract this process by competing for the active adsorption sites on the metal surface. mdpi.com By adsorbing onto the passive film, the carboxylate groups of the tartrate can prevent or displace chloride ions, thereby inhibiting the initiation of pitting corrosion. mdpi.com This competitive adsorption is a critical factor in the protective mechanism, especially in chloride-rich environments.

The effectiveness of this competitive adsorption is influenced by factors such as the concentration of both the tartrate and the chloride ions, as well as the pH of the solution. mdpi.com Research has shown that in alkaline solutions, tartrate can prevent the depassivation of carbon steel by chlorides, even at high chloride concentrations, by winning this competition for surface sites. mdpi.comresearchgate.netresearcher.life While the presence of tartrate may lead to a higher general corrosion current, its ability to successfully compete with chlorides and prevent localized attack is paramount to its function as an effective corrosion inhibitor. mdpi.com The table below outlines the dynamics of competitive adsorption.

FactorInfluence on Competitive Adsorption
Inhibitor Tartrate ions adsorb on the passive film.
Corrosive Ion Chloride ions (Cl⁻) compete for the same adsorption sites.
Outcome Successful adsorption of tartrate prevents chloride-induced pitting corrosion. mdpi.com
Controlling Factors Relative concentrations of tartrate and chloride ions, and the pH of the environment. mdpi.com

Materials Science and Engineering Applications of Ferrous Tartrate

Development of Iron-Based Nanomaterials and Oxides

Ferrous tartrate has been employed in the synthesis of iron-based nanomaterials, particularly iron oxide nanoparticles. These nanomaterials are of considerable interest for applications ranging from catalysis to magnetic data storage and biomedical uses rjlbpcs.comnih.gov. Wet chemical techniques, utilizing iron(II) sulfate (B86663) and tartaric acid, have been successful in producing iron tartrate nanoparticles with controlled morphology researchgate.netasianpubs.org. For instance, the synthesis of iron tartrate nanoparticles via a wet chemical technique using iron(II) sulphate, tartaric acid, sodium metasilicate (B1246114), and a surfactant resulted in particles with an average crystallite size of approximately 35.28 nm, exhibiting a nearly spherical morphology with sizes ranging from 30 to 50 nm researchgate.netasianpubs.org.

These iron-based nanomaterials, derived from precursors like this compound, are crucial in various technological fields. Iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), derived through various synthesis routes including those involving tartrate precursors, are valuable for applications in magnetic fluid technology, data storage, and environmental remediation due to their magnetic properties and high surface area-to-volume ratios rjlbpcs.comnih.gov.

Precursors for Advanced Functional Materials

This compound serves as a valuable precursor in the synthesis of advanced functional materials. Its decomposition under controlled conditions can yield specific metal oxides with desired properties. The inherent structure of tartrate complexes makes them suitable starting materials for creating complex inorganic materials through thermal decomposition pathways researchgate.net.

Synthesis of Nano Cobalt Ferrite (B1171679) via Thermal Decomposition

A notable application of tartrate precursors is in the synthesis of nano cobalt ferrite (CoFe₂O₄) particles. This is achieved through the thermal decomposition of mixed cobalt and ferric tartrate precursors ekb.egekb.egresearchgate.net. Studies have demonstrated that calcining cobalt tartrate-ferric tartrate mixtures at temperatures such as 1050°C can yield pure spinel phase cobalt ferrite with crystallite sizes typically in the range of 30–61 nm ekb.egekb.egresearchgate.net. The kinetics of this thermal decomposition process have been analyzed, often described by models like Random nucleation in three dimensions (A4) ekb.egekb.eg. The morphology and phase purity of the resulting cobalt ferrite nanoparticles are highly dependent on the calcination temperature and the specific precursor composition ekb.egekb.egresearchgate.net.

Potential for other Metal Oxide Synthesis

Beyond cobalt ferrite, tartrate complexes, including this compound, hold potential as precursors for a broader range of metal oxide nanoparticles researchgate.net. For example, the thermal decomposition of ferrous oxalate (B1200264) dihydrate, a related iron-containing organic precursor, can produce mesoporous α-Fe₂O₃ nanorods suitable for lithium-ion batteries or γ-Fe₂O₃ for gas sensing applications . This highlights the versatility of organic metal complexes, like tartrates, in templating the formation of various metal oxides with tailored properties for specific technological demands researchgate.netuenr.edu.gh.

Electronic and Magnetic Properties of this compound Crystals

The electronic and magnetic properties of this compound crystals and nanoparticles have been investigated, revealing characteristics relevant to dielectric and magnetic applications.

Dielectric Properties (e.g., frequency and temperature dependence)

Studies on iron tartrate nanoparticles and crystals have characterized their dielectric behavior. Generally, the dielectric constant () and dielectric loss () decrease with an increase in the frequency of the applied electric field researchgate.netasianpubs.orgasianpubs.orgsemanticscholar.org. This behavior is often attributed to space charge polarization, where at lower frequencies, charge carriers and dipoles can more easily align with the applied field, leading to higher dielectric values researchgate.netasianpubs.orgsemanticscholar.org. As the frequency increases, these polarization mechanisms become less effective, causing the dielectric constant and loss to diminish researchgate.netasianpubs.orgsemanticscholar.org.

The AC conductivity () typically shows an inverse relationship with frequency, increasing as the frequency rises researchgate.netasianpubs.orgasianpubs.orgsemanticscholar.org. This phenomenon is often explained by Jonscher's power law, with conduction mechanisms like the correlated barrier hopping (CBH) model being proposed researchgate.netasianpubs.orgsemanticscholar.org. The activation energy for electrical conduction has also been observed to decrease with increasing frequency researchgate.netasianpubs.org.

Temperature dependence studies reveal that the dielectric constant can exhibit a peak at specific temperatures, which is often associated with phase transitions or increased polarization activity ekb.egmdpi.com. For instance, in related ferrite systems, the dielectric constant increases with temperature up to a certain point, often related to the Curie temperature, before potentially decreasing ekb.eg.

Table 1: Summary of Dielectric Property Trends in this compound and Related Materials

PropertyTrend with Increasing FrequencyTrend with Increasing TemperatureExplanation/Model
Dielectric Constant ()DecreasesGenerally increases (peak observed)Space charge polarization, phase transitions
Dielectric Loss ()DecreasesVaries (peak observed in ferrites)Polarization losses, space charge effects
AC Conductivity ()IncreasesIncreasesCharge carrier mobility, hopping mechanisms

Analytical Methodologies Utilizing Ferrous Tartrate

Colorimetric and Photometric Assays

Colorimetric and photometric assays are widely employed for the quantitative analysis of polyphenols and tannins due to their sensitivity and relative simplicity. Ferrous tartrate serves as a key chromogenic reagent in these methods.

The analysis of tannins and polyphenols, especially in complex matrices like tea, is crucial for quality control and understanding the health benefits associated with these compounds. This compound has been established as a standard reagent for this purpose.

The fundamental principle behind the this compound method for determining polyphenols and tannins relies on the formation of a colored complex between ferrous ions (Fe²⁺) and the phenolic hydroxyl groups present in these compounds nih.govmdpi.comgoogle.comnih.govresearchgate.netresearchgate.netjircas.go.jprsc.orgcabidigitallibrary.orgsemanticscholar.org. Specifically, ferrous ions react with polyphenols, particularly those with ortho-dihydroxy or polyhydroxy structures, to produce a bluish-violet or reddish-violet complex nih.govmdpi.comgoogle.comresearchgate.netjircas.go.jpcabidigitallibrary.orgiwaponline.com. Tartrate acts as a chelating agent or stabilizer for the ferrous ion, ensuring its availability and contributing to the stability and color intensity of the complex nih.govjircas.go.jpconicet.gov.ar. This complexation reaction leads to a measurable color change that is directly proportional to the concentration of the polyphenols or tannins in the sample nih.govmdpi.comgoogle.comresearchgate.net.

Following the complexation reaction, the intensity of the formed color is quantified using spectrophotometry. The bluish-violet or reddish-violet complex typically exhibits maximum light absorption at specific wavelengths, commonly around 540 nm or 560 nm researchgate.netjircas.go.jpcabidigitallibrary.orgiwaponline.comconicet.gov.ar. Calibration curves are essential for accurate quantification. These curves are generated by measuring the absorbance of a series of standard solutions of known polyphenol concentration (e.g., tannic acid or gallic acid equivalents) reacted with this compound under controlled conditions nih.govjircas.go.jpcabidigitallibrary.orgiwaponline.comconicet.gov.ar. The absorbance of unknown samples is then measured at the predetermined wavelength and compared to this calibration curve to determine their respective polyphenol or tannin content nih.govjircas.go.jpcabidigitallibrary.orgiwaponline.comconicet.gov.ar. For instance, a linear correlation between band length and polyphenol concentration was observed as L (mm) = 22.6C (g l⁻¹) + 12.2, with a correlation coefficient of 0.994 nih.gov.

A typical procedure involves mixing the sample extract with this compound reagent and a buffer solution (often a phosphate (B84403) buffer at pH 6.8 or 7.5) and allowing the reaction to proceed for a set time before measurement nih.govjircas.go.jpsemanticscholar.orgiwaponline.comconicet.gov.ar. The this compound reagent itself is prepared by dissolving ferrous sulfate (B86663) and potassium sodium tartrate in water semanticscholar.orgconicet.gov.aroup.com.

While the this compound method is considered more selective than the Folin-Ciocalteu method, it can still be subject to interference from other substances present in complex samples conicet.gov.ar. Potential interferents include other metal ions that can form colored complexes with polyphenols or compete for the ferrous ions, as well as strong reducing agents conicet.gov.arnih.govscirp.org. For example, ferrous iron itself at higher concentrations can interfere ncasi.org. However, the method is noted to be less affected by the coexistence of reducing agents like ascorbic acid compared to other methods conicet.gov.arresearchgate.net. Studies have investigated the effect of pH on the reaction, with optimal conditions often found in a slightly acidic to neutral range (pH 6.8-7.5) nih.govjircas.go.jprsc.orgconicet.gov.ar.

The application of this compound assays has been successfully adapted for automated and miniaturized analytical systems, offering advantages in terms of speed, reduced reagent consumption, and increased throughput.

Micro-flow-batch analyzers (μFBA) have been developed to automate the photometric determination of tannins using the this compound method conicet.gov.arresearchgate.netresearchgate.net. These systems utilize micro-fabrication techniques, often involving urethane-acrylate resin and UV lithography, to create miniature reaction chambers and fluidic pathways conicet.gov.arresearchgate.netresearchgate.net. In these automated systems, reagents and samples are precisely dispensed and mixed within the micro-channels, allowing for controlled reaction times and efficient detection conicet.gov.arresearchgate.netresearchgate.net. The μFBA approach can achieve high sampling rates, for example, up to 300 analyses per hour for the photometric this compound method, with significantly reduced residue generation per analysis conicet.gov.arresearchgate.net.

A digital image-based micro-flow-batch analyzer (DIB-μFBA) has also been implemented, using a webcam to capture digital images of the colorimetric reaction within the micro-device researchgate.netresearchgate.net. This strategy combines image analysis with the this compound method for quantitative analysis, offering a low-cost alternative with high sample throughput (e.g., approximately 190 h⁻¹) and substantially reduced reagent consumption (e.g., 300 times less than reference methods) researchgate.netresearchgate.net. These miniaturized systems align with the principles of green chemistry by minimizing waste and resource usage researchgate.netresearchgate.net.

Compound List:

this compound

Polyphenols

Tannins

Gallic acid

Tannic acid

Ascorbic acid

Folin-Ciocalteu reagent

Iron (II) D-tartrate

Ferrous sulfate

Potassium sodium tartrate

Sodium bisulfite

Phosphate buffer

Copper (II)

EGCG (Epigallocatechin gallate)

Catechins

Ethyl gallate

Chlorogenic acid

Iron (II)

Iron (III)

Sodium carbonate-tartrate buffer

TanniVer 3® Folin phenol (B47542) reagent

Sodium pyrophosphate

Formaldehyde

Nitric acid

Methanol

Ethanol

Diethyl ether

Acetone

Potassium phosphate

Ammonium (B1175870) molybdate (B1676688)

Sodium sulfite (B76179)

p-rosaniline

Luminol

3-Aminophthalate

Cerium chloride (CeCl₃)

Hepatane-2-one

Gallic acid equivalents (GAE)

Thearubigins

Theaflavins

Theoretical and Computational Studies of Ferrous Tartrate

Molecular Modeling Techniques

Molecular modeling encompasses a range of computational methods used to represent and simulate the behavior of molecules. These techniques are essential for understanding the three-dimensional structure of ferrous tartrate, its conformational possibilities, and how it interacts with its environment. By creating a virtual model of the molecule, researchers can predict its properties and dynamics.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. The energy is calculated using a force field, which is a set of parameters and equations that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. While MM provides a static, minimized energy structure, Molecular Dynamics (MD) simulations extend this by calculating the trajectory of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of molecular motion and conformational changes. nih.gov

In the context of this compound, MD simulations can be used to study:

Solvation Structure: How water molecules arrange around the this compound complex in an aqueous solution.

Conformational Dynamics: The flexibility of the tartrate ligand and the dynamics of its coordination to the ferrous ion.

Thermal Stability: How the structure and interactions within the compound change with temperature.

For example, MD simulations have been effectively used to study the mechanical properties of nanocrystalline body-centered cubic iron and the interaction of water with iron-containing surfaces, demonstrating the capability of this technique to model iron-based systems. mdpi.comnih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov Unlike MM, which is based on classical mechanics, DFT uses the principles of quantum mechanics to calculate the electronic properties of a molecule from its electron density. worktribe.com This approach allows for a more accurate description of chemical bonding and electronic properties. nih.gov

DFT is particularly valuable for studying transition metal complexes like this compound. It can accurately predict a wide range of properties, including:

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles between the ferrous ion and the tartrate ligand.

Vibrational Frequencies: Simulating the infrared and Raman spectra, which can be compared with experimental results to validate the computed structure.

Reaction Energetics: Calculating the energy changes involved in chemical reactions involving this compound.

Numerous studies have demonstrated the utility of DFT for iron complexes, such as benchmarking different functionals for calculating the redox potential of Fe³⁺/Fe²⁺ pairs and predicting Mössbauer parameters to confirm the oxidation state of iron. frontiersin.orgresearchgate.net

Investigation of Intermolecular and Intramolecular Interactions

Both MD and DFT methods are crucial for analyzing the complex network of interactions within and between this compound molecules.

Intramolecular Interactions: These are the forces within a single this compound molecule. DFT calculations are ideal for characterizing the nature of the coordinate bond between the Fe²⁺ ion and the oxygen atoms of the tartrate ligand. This includes determining the bond strength, electron distribution, and the degree of covalent versus ionic character.

Intermolecular Interactions: These are the forces between different this compound molecules or between this compound and solvent molecules. In the solid state, these interactions dictate the crystal packing. In solution, they govern solubility and aggregation. MD simulations can model these interactions explicitly, revealing details about hydrogen bonding networks involving the hydroxyl and carboxyl groups of the tartrate ligand and surrounding water molecules.

The table below summarizes the types of interactions that can be studied using these computational methods.

Interaction TypeDescriptionPrimary Computational Method
Intramolecular
Fe-O Coordinate BondThe primary interaction holding the complex together, involving the ferrous ion and tartrate oxygen atoms.DFT
Covalent BondsBonds within the tartrate ligand (C-C, C-O, C-H, O-H).DFT
Intermolecular
Hydrogen BondingInteractions between hydroxyl/carboxyl groups of tartrate and with solvent molecules (e.g., water).MD, DFT
van der Waals ForcesWeak forces influencing crystal packing and interactions in non-polar environments.MD
Ion-DipoleInteractions between the charged ferrous ion and polar solvent molecules.MD

Modeling of Adsorption and Inhibition Mechanisms on Surfaces

One of the significant applications of ferrous compounds is in corrosion inhibition. Computational modeling, particularly MD simulations, can provide molecular-level insights into how inhibitor molecules interact with metal surfaces. mdpi.com

For this compound, MD simulations can be employed to model its adsorption on an iron or steel surface in an acidic or neutral medium. The key objectives of such simulations would be to:

Determine Adsorption Energy: Calculate the strength of the interaction between the this compound molecule and the metal surface. A higher adsorption energy typically correlates with better inhibition efficiency. mdpi.com

Analyze Adsorption Orientation: Visualize how the molecule orients itself on the surface. For instance, simulations can reveal whether the molecule adsorbs in a parallel or perpendicular fashion, which impacts the surface coverage and the effectiveness of the protective layer. mdpi.com

Simulate the Inhibitor-Solvent Interface: Understand the role of water and other solution components in the adsorption process and the stability of the resulting protective film.

These computational models help elucidate the mechanism of inhibition, relating the microscopic characteristics of the inhibitor's interaction with the macroscopic property of corrosion protection. mdpi.com

Prediction of Electronic Structure and Properties

DFT calculations are the primary tool for predicting the electronic structure of this compound. The electronic configuration of the d-orbitals of the Fe(II) ion is highly sensitive to its coordination environment, which in turn determines the compound's magnetic, spectroscopic, and reactive properties.

Key electronic properties that can be predicted include:

Spin State: Ferrous (Fe²⁺) is a d⁶ ion and can exist in a high-spin (S=2) or low-spin (S=0) state depending on the ligand field strength. DFT calculations can determine the relative energies of these spin states to predict the ground state. nih.gov

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions, such as d-d transitions or charge-transfer bands. nih.gov

Magnetic Properties: The predicted electronic ground state can be used to understand the magnetic behavior of the material, such as paramagnetism. nih.govresearchgate.net Quantum chemical calculations can also help interpret experimental data from techniques like EPR spectroscopy. researchgate.net

Redox Potential: DFT can be used to calculate the energy change associated with the Fe²⁺/Fe³⁺ oxidation-reduction cycle, providing a theoretical estimate of the redox potential. frontiersin.org

The table below lists some key electronic properties and the computational methods used to predict them.

Electronic PropertyDescriptionComputational Method
Ground Electronic State The lowest energy electronic configuration of the Fe(II) center.DFT
Spin State The total spin angular momentum of the Fe(II) ion (e.g., high-spin or low-spin).DFT
Orbital Energies Energies of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals.DFT
Band Gap The energy difference between the valence band and conduction band in the solid state.DFT
Magnetic Anisotropy The directional dependence of the material's magnetic properties.DFT

Future Research Directions and Open Questions

Advanced Synthesis of Novel Ferrous Tartrate Architectures

Current research demonstrates the feasibility of synthesizing this compound in various forms, including nanoparticles and crystalline structures, often through wet chemical or hydrothermal methods smolecule.comresearchgate.netresearchgate.netacs.orgacs.org. For instance, spherical this compound nanoparticles with sizes ranging from 30 to 50 nm have been prepared using iron(II) sulfate (B86663), tartaric acid, and sodium metasilicate (B1246114) researchgate.net. Hydrothermal reactions, particularly when employing additives like β-cyclodextrin, can yield specific morphologies such as nanorods or microspheres acs.orgacs.org. Gel growth techniques have also been employed to produce pure and doped single crystals ias.ac.inresearchgate.net.

Future Directions:

Morphological Control: Developing more precise methods to control the morphology, size, and surface area of this compound nanomaterials, potentially leading to enhanced catalytic or material properties. This could involve exploring new templating agents or solvent systems.

Composite Materials: Investigating the synthesis of composite materials where this compound is integrated with other functional components (e.g., polymers, carbon materials) to create synergistic effects for advanced applications.

Doped and Mixed-Metal Tartrates: Expanding the synthesis of mixed-metal tartrates involving ferrous ions and other transition metals (e.g., copper, manganese, nickel) to tune electronic, magnetic, and catalytic properties ias.ac.inresearchgate.netprimescholars.com.

Green Synthesis Routes: Further developing environmentally friendly and scalable synthesis protocols, potentially utilizing bio-based precursors or milder reaction conditions.

Table 1: Selected this compound Synthesis Approaches and Resulting Architectures

Synthesis MethodKey PrecursorsConditions/AdditivesResulting Architecture/MorphologyReference(s)
Wet Chemical SynthesisFeSO₄, Tartaric Acid, Na₂SiO₃, Triton X-100Not specifiedSpherical Nanoparticles (30-50 nm) researchgate.net
Hydrothermal SynthesisFeCl₃, Disodium (B8443419) Tartrate Dihydrate200 °C, 14 h (with β-CD for microspheres; without for nanorods)Nanorods, Microspheres acs.orgacs.org
Gel Growth TechniqueFeSO₄, Tartaric AcidSilica (B1680970) gel mediumPure and doped crystals ias.ac.inresearchgate.net
Precursor for Iron OxidesFe(NO₃)₃, Tartaric Acid180 °C, 18 h (precursor synthesis)Precursor for α-Fe₂O₃ microspheres researchgate.netresearchgate.net
Catalyst Precursor for CNTsThis compound550 °C (decomposition)Fe particles for HCNTs rsc.org

Deeper Understanding of Complexation Kinetics and Thermodynamics

This compound's behavior is significantly influenced by the complexation between Fe(II) ions and tartrate ligands. These complexes play a critical role in mediating redox reactions and catalytic processes smolecule.comacs.orgaip.org. Research has indicated that the formation of ferrous-tartrate complexes is essential for the activation of dissolved oxygen in certain oxidation reactions acs.orgaip.org. The stability of these complexes is known to be dependent on pH, with a reported stability constant (log K) of 2.24 for the this compound complex acs.org. Furthermore, these complexes are understood to lower the redox potential of iron ions in solution, facilitating reactions that might otherwise be kinetically hindered acs.orgaip.org.

Future Directions:

Quantitative Kinetic Studies: Comprehensive studies are needed to determine the rate constants for the formation and dissociation of ferrous-tartrate complexes under various conditions (pH, temperature, ionic strength, presence of co-ligands).

Thermodynamic Profiling: Detailed thermodynamic characterization, including the determination of formation constants, enthalpy, and entropy changes, is crucial for understanding the driving forces behind complex formation and its stability.

Speciation and Coordination: Investigating the precise coordination modes and speciation of ferrous ions with tartrate ligands in different environments, including the influence of tartrate stereoisomers (e.g., L-tartrate, meso-tartrate).

Interaction with Other Species: Understanding how ferrous-tartrate complexes interact with other molecules or ions in complex matrices, such as biological fluids or industrial solutions, to predict their behavior and efficacy.

Table 2: this compound Complexation Data

Complexation ParameterValueMethod/ConditionsReference
Stability Constant (log K)2.24Ion-exchange method acs.org
pH DependenceSignificantStudied in tartaric acid autoxidation smolecule.comacs.orgaip.org
Role in Redox ReactionsFacilitatorOxygen activation, lowering Fe redox potential smolecule.comacs.orgaip.org

Elucidation of Detailed Reaction Mechanisms in Catalytic Processes

This compound exhibits catalytic activity in several contexts, including the autoxidation of tartaric acid, where it acts as a crucial mediator for oxygen activation and hydrogen peroxide generation acs.orgaip.org. It has also been noted as a catalyst in champagne production and in the synthesis of heterocyclic compounds eudl.euresearchgate.net. Moreover, this compound serves as a precursor for catalysts used in the synthesis of carbon nanomaterials like helical carbon nanotubes (HCNTs) rsc.org. Its ability to form protective films on metal surfaces also suggests a role in corrosion inhibition researcher.life.

Future Directions:

Mechanistic Investigations: Detailed mechanistic studies are required to elucidate the step-by-step processes by which this compound catalyzes reactions, particularly in the autoxidation of tartaric acid. This includes identifying key intermediates, transition states, and the role of iron oxidation states.

Catalytic Efficiency in Organic Synthesis: Exploring the broader potential of this compound as a catalyst or co-catalyst in various organic transformations, such as oxidation, reduction, or C-C coupling reactions.

Precursor-Catalyst Relationship: Understanding the precise mechanism by which this compound acts as a precursor in the synthesis of materials like HCNTs, and how its decomposition products influence the resulting material's properties.

Corrosion Inhibition Pathways: Investigating the specific chemical interactions and film formation mechanisms that contribute to this compound's corrosion inhibition properties on different metal surfaces.

Exploration of New Material Science Applications and Properties

The synthesis of this compound-derived materials has opened doors to applications in nanomaterials and functional materials. For example, this compound has been used as a precursor for α-Fe₂O₃ hierarchically nanostructured mesoporous microspheres, which exhibit photocatalytic activity researchgate.netresearchgate.net. Studies on mixed-metal tartrates have revealed potential dielectric, ferroelectric, and piezoelectric properties ias.ac.ineudl.euresearchgate.net. Furthermore, this compound-based materials are being explored for their electrochemical properties in supercapacitors rsc.org and their paramagnetic nature for magnetic applications researchgate.netias.ac.in.

Future Directions:

Photocatalytic Materials: Developing advanced photocatalysts based on this compound or its derivatives for environmental remediation (e.g., dye degradation) or water splitting, building on existing research with α-Fe₂O₃ microspheres researchgate.netresearchgate.net and ferrous oxalate (B1200264) derived from this compound precursors acs.org.

Electrochemical Applications: Investigating the use of this compound-derived materials in energy storage devices, such as supercapacitors or batteries, leveraging their electrochemical properties and high surface areas rsc.org.

Magnetic and Spintronic Materials: Further characterizing the magnetic properties of this compound and its composites, and exploring their potential in magnetic data storage or spintronic devices.

Smart Coatings and Sensors: Exploring the development of responsive coatings or sensor materials where the properties of this compound (e.g., color change upon reaction with tannins, redox activity) can be utilized.

Refinement of Computational Models for Predictive Capabilities

Computational chemistry and data-driven approaches are essential for understanding and predicting the behavior of this compound. While studies have employed computational methods for crystal structure analysis and kinetic modeling ias.ac.inprimescholars.comacs.orgaip.orgeudl.eu, there is significant scope for refinement and broader application. Machine learning models have also shown promise in analyzing colorimetric assays involving this compound acs.org.

Future Directions:

Ab Initio Calculations: Employing density functional theory (DFT) and other ab initio methods to accurately model the electronic structure, bonding, and reactivity of this compound complexes. This can provide insights into complexation energetics and catalytic mechanisms.

Molecular Dynamics Simulations: Utilizing molecular dynamics to simulate the behavior of this compound in solution or at interfaces, aiding in the understanding of complexation kinetics and diffusion processes.

Predictive Modeling for Synthesis: Developing computational models to predict optimal synthesis parameters for achieving desired this compound architectures and properties, thereby guiding experimental efforts.

Machine Learning for Property Prediction: Applying machine learning algorithms to predict material properties (e.g., catalytic activity, dielectric constants) based on structural and compositional data, accelerating the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying ferrous tartrate in complex matrices, and how do they address reproducibility challenges?

  • Methodology : The this compound assay is widely used for spectrophotometric quantification of polyphenols (e.g., tannins, catechins) via chelation reactions. Key steps include:

  • Sample preparation : Dilution with 1.25% ammonium acetate buffer to stabilize pH .

  • Reagent preparation : Mix this compound reagent (exact molarity varies by protocol) to ensure stoichiometric binding with target analytes .

  • Spectrophotometric measurement : Absorbance at 540 nm, calibrated against a reference blank .

  • Validation : Cross-laboratory reproducibility tests have shown lower personal error compared to the Lowenthal method (Table 1) .

    Table 1 : Comparison of Tannin Quantification Methods

    MethodAccuracy (% RSD)Personal ErrorReference
    Lowenthal Method15–20%High
    This compound Assay5–8%Low

Q. How is this compound integrated into stability studies for antioxidants like EGCG?

  • Experimental design : this compound is used to monitor release kinetics in nano-encapsulation systems. Key parameters include:

  • Sampling intervals : 30, 60, 120, and 240 minutes to track degradation .
  • Statistical validation : Non-parametric Mann-Whitney U-test and repeated-measures ANOVA (with Bonferroni adjustment) ensure significance thresholds (P < 0.05) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound-based assays to minimize confounding variables?

  • Case study : A Box-Behnken design (3 factors, 3 levels) was applied to optimize HPLC methods for tartrate-containing compounds. Factors included:

  • Mobile phase pH (2.5–4.5).

  • Column temperature (25–40°C).

  • Flow rate (0.8–1.2 mL/min).

    • Analysis : ANOVA and diagnostic plots (e.g., residual vs. predicted) identified pH as the most significant factor (F = 12.7, P < 0.01) .

    Table 2 : Box-Behnken Design Parameters for Method Optimization

    FactorLow LevelHigh LevelOptimal Value
    pH2.54.53.8
    Temperature (°C)254035
    Flow Rate (mL/min)0.81.21.0

Q. How do researchers resolve contradictions in this compound assay results across laboratories?

  • Approach : Cross-check tests with standardized protocols (e.g., ammonium acetate buffer concentration, reagent purity) reduce inter-lab variability .
  • Data reconciliation : Use Bland-Altman plots to assess agreement between datasets, followed by multivariate regression to adjust for systematic biases .

Q. What advanced spectroscopic techniques complement this compound assays in metal-chelation studies?

  • Techniques :

  • EPR spectroscopy : Detects paramagnetic Fe²⁺-tartrate complexes in oxidation state studies .
  • Mössbauer spectroscopy : Quantifies iron oxidation products (e.g., ferrosoferric oxides) in degradation pathways .

Methodological Guidelines

  • Statistical rigor : For release kinetics, use non-parametric tests (e.g., Mann-Whitney U-test) when normality assumptions fail .
  • Data presentation : Tables must include self-explanatory titles, Roman numeral labeling, and footnotes for clarity .
  • Reproducibility : Document reagent sources (e.g., Sigma-Aldridch vs. ChemFaces) to mitigate batch-to-batch variability .

Key Research Gaps

  • pH-dependent chelation : Limited data exist on Fe²⁺-tartrate stability in alkaline conditions (>pH 7.0).
  • Interference studies : Systematic evaluation of ascorbate or citrate interference in polyphenol quantification is needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.